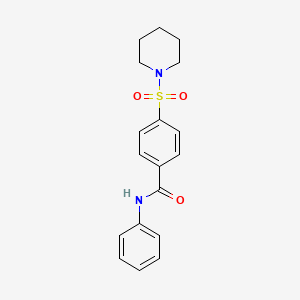

N-phenyl-4-piperidin-1-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound with the molecular formula C18H20N2O3S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

While specific synthesis methods for “N-phenyl-4-piperidin-1-ylsulfonylbenzamide” were not found in the search results, piperidine derivatives are widely used in drug discovery and can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “N-phenyl-4-piperidin-1-ylsulfonylbenzamide” is characterized by a piperidine ring attached to a phenyl group via a sulfonyl linkage . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación

Anticancer Applications

N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide derivatives have been studied for their potential as anticancer agents . Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells by activating pathways related to hypoxia-inducible factor 1 (HIF-1), which plays a critical role in tumor adaptation to hypoxic conditions .

Antimicrobial Activity

Compounds with the piperidine nucleus, like N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide, are known to exhibit antimicrobial properties . They have been utilized in developing new treatments against resistant strains of bacteria and other pathogens .

Analgesic Properties

The piperidine moiety is a key component in many analgesic drugs. Derivatives of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide may offer new pathways for creating pain-relief medications, particularly those targeting neuropathic pain .

Anti-Inflammatory Uses

Piperidine derivatives are also being explored for their anti-inflammatory effects . These compounds could lead to the development of novel anti-inflammatory drugs that might be more effective or have fewer side effects than current medications .

Antipsychotic Potential

The structure of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide aligns with many known antipsychotic drugs. Research into piperidine derivatives could pave the way for new treatments for psychiatric disorders .

Antiviral and Antimalarial Effects

Piperidine-based compounds have shown promise in treating viral and malarial infections. The structural features of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide could be key in designing drugs to combat these diseases .

Anti-Alzheimer’s Research

The piperidine ring is present in several compounds being investigated for the treatment of Alzheimer’s disease. N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide derivatives might contribute to the discovery of drugs that can alleviate or reverse cognitive decline .

Antihypertensive Applications

Due to the versatile nature of the piperidine nucleus, derivatives of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide are being studied for their potential use in managing hypertension, offering a new approach to controlling high blood pressure .

Safety And Hazards

Propiedades

IUPAC Name |

N-phenyl-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)24(22,23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZFEJVNRDAGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-piperidin-1-ylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)

![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)

![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2885299.png)

![3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2885302.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2885304.png)

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)

![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2885312.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)